Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring alkyl-substituted hydroxyl benzoquinone primarily found in the berries of the Embelia ribes plant [, , , , , , ]. This plant, commonly known as "vidanga" or "false black pepper", is native to India and other parts of Southeast Asia [, , , ].
Embelin is classified as a benzoquinone, a class of organic compounds with a six-membered aromatic ring structure containing two carbonyl groups [, , ]. Embelin has garnered significant attention in scientific research due to its wide range of reported pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties [, , , , , , , , , , , , , , , , , , , ].
Embelin's molecular formula is C17H26O4, and its molecular weight is 290.38 g/mol [, , ]. The molecule consists of a benzoquinone core structure with two hydroxyl groups at positions 2 and 5, and an undecyl chain attached to position 3 [, , ].
Various spectroscopic techniques like ultraviolet-visible spectroscopy (UV-Vis), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to characterize the molecular structure of embelin [, , ].
Antioxidant Activity: Embelin acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation [, , ]. This activity is attributed to its ability to donate electrons from its hydroxyl groups, effectively neutralizing reactive oxygen species [, , ].
Anti-inflammatory Activity: Embelin has been shown to inhibit the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β [, , ]. It has also been reported to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response [, , ].
Anticancer Activity: Embelin's anticancer potential is attributed to its ability to inhibit the proliferation of cancer cells, induce apoptosis, and suppress angiogenesis [, , , ]. It has been shown to target various signaling pathways involved in cancer cell survival and proliferation, including PI3K/Akt, MAPK, and NF-κB [, , , ].
Inhibition of XIAP: Embelin acts as a potent inhibitor of X-linked inhibitor of apoptosis protein (XIAP) [, , , , , , ]. XIAP is a key regulator of apoptosis, and its inhibition by embelin promotes caspase activation and subsequently leads to apoptotic cell death [, , , , , , ].
Colon Cancer: Embelin has shown promising activity against colon cancer by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth [, , ].
Prostate Cancer: Embelin has demonstrated significant potential in preclinical studies for treating prostate cancer, including castration-resistant prostate cancer, by targeting the Akt/NF-κB/survivin pathway [, , ].
Breast Cancer: Embelin has exhibited anti-tumor effects in breast cancer models by inducing apoptosis, blocking cell cycle progression, and inhibiting angiogenesis [, ].
Leukemia: Studies have shown that embelin can inhibit the proliferation and induce apoptosis of leukemia cells, both alone and in combination with chemotherapeutic agents [, , ].
Ulcerative Colitis: Research suggests that embelin can reduce inflammation and ameliorate symptoms in ulcerative colitis by targeting the IL-6/STAT3 pathway [, ].
Asthma: Embelin has shown potential in alleviating airway inflammation in models of allergic asthma by suppressing Th2-mediated immune responses [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4